N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a 4-methoxyphenyl group, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Substitution Reactions: The 2,4-dichlorophenyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the substituted pyrrolidine with a suitable carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide
- N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propanamide
- N-(2,4-dichlorophenyl)-N’-[(4-methoxyphenyl)acetyl]thiourea
Uniqueness
N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16Cl2N2O3 |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-14-5-3-13(4-6-14)22-10-11(8-17(22)23)18(24)21-16-7-2-12(19)9-15(16)20/h2-7,9,11H,8,10H2,1H3,(H,21,24) |
InChI Key |
FPDTUXPPINHPCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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